molecular formula C12H11NO2 B8665191 Methyl 3-phenyl-1H-pyrrole-2-carboxylate

Methyl 3-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B8665191
M. Wt: 201.22 g/mol
InChI Key: ASPLPDHRMDKHEQ-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in organic and medicinal chemistry research. This compound features a pyrrole ring, a privileged scaffold in drug discovery, substituted with a phenyl group and a methyl ester. The ester functional group is a versatile handle for further synthetic manipulation, allowing researchers to synthesize more complex derivatives . Pyrrole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities. Research into similar structures indicates potential for these compounds to serve as precursors or core structures in developing antibacterial, anticancer, and anti-inflammatory agents . The pyrrole nucleus is a fundamental structure found in numerous natural products and pharmaceuticals, making this methyl ester a crucial intermediate for constructing biologically active molecules . In synthetic chemistry, this compound can be utilized in the construction of diverse polyheterocyclic systems. Recent methodologies focus on efficient, metal-free, and green synthetic routes, such as one-pot multi-component reactions in water-ethanol solvent systems catalyzed by supramolecular catalysts like β-cyclodextrin for related pyrrolidine/pyrrolinone derivatives . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

ASPLPDHRMDKHEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-Phenyl-1H-pyrrole-2-carboxylate (CAS 21390-88-5)
  • Molecular Formula: C₁₃H₁₃NO₂
  • Molecular Weight : 215.25 g/mol
  • Key Differences : The ethyl ester group (vs. methyl) increases molecular weight and lipophilicity. This substitution may alter solubility and reactivity in ester hydrolysis or nucleophilic substitution reactions .
Ethyl 3-Methyl-1H-pyrrole-2-carboxylate (Intermediate in Compound 215)
  • Molecular Formula: C₉H₁₁NO₂
  • Key Differences: Replaces the phenyl group with a methyl group at position 3.
Methyl 5-Formyl-1H-pyrrole-2-carboxylate (CAS 1197-13-3)
  • Molecular Formula: C₇H₇NO₃
  • Key Differences : A formyl group at position 5 introduces an electron-withdrawing substituent, enhancing electrophilic reactivity at the pyrrole ring. This modification is useful in condensation reactions for synthesizing larger heterocycles .

Functionalized Derivatives: Bioactive Analogues

Methyl 5-(4-Bromophenyl)-4-nitro-3-phenyl-1H-pyrrole-2-carboxylate
  • Molecular Formula : C₁₉H₁₃BrN₂O₄
  • Molecular Weight : 423.0 g/mol
  • Key Features : The nitro group at position 4 and bromophenyl substituent at position 5 enhance electron-deficient character, favoring applications in catalysis or as a precursor to bioactive molecules (e.g., nitropyrrole alkaloids) .
Methyl 4-Imidazolylpyrrole-2-carboxylates
  • Example : Methyl 5-(4-fluorophenyl)-4-(1H-imidazol-1-yl)-3-phenyl-1H-pyrrole-2-carboxylate
  • Such derivatives are explored in medicinal chemistry for their resemblance to natural pyrrole-imidazole alkaloids .
Table 1: Comparative Data for Selected Pyrrole-carboxylates
Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Yield* Key Applications
Methyl 3-phenyl-1H-pyrrole-2-carboxylate 201.22 Phenyl (C3), Methyl ester ≥95% purity Pharmaceutical intermediates
Ethyl 3-phenyl-1H-pyrrole-2-carboxylate 215.25 Phenyl (C3), Ethyl ester Not reported Lipophilic drug design
Methyl 5-formyl-1H-pyrrole-2-carboxylate 153.14 Formyl (C5) Not reported Condensation reactions
Methyl 4-nitro-3,5-diphenyl-1H-pyrrole-2-carboxylate 438.1 Nitro (C4), Phenyl (C3, C5) 24% Nitroaromatic chemistry

*Yields vary based on synthetic routes; e.g., multicomponent reactions for nitropyrroles yield 20–40% .

Q & A

Q. What are the common synthetic routes for Methyl 3-phenyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between pyrrole derivatives and acylating agents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with substituted benzoyl chlorides under basic conditions (e.g., pyridine or DMF) to introduce aromatic groups at the 3-position . Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrrole to acyl chloride) and reaction time (12–24 hours at 0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%). Side products, such as over-acylated derivatives, are minimized by avoiding excess acylating agents .

Q. How can spectroscopic methods (NMR, ESI-MS) be employed to characterize this compound and its intermediates?

Methodological Answer:

  • ¹H NMR : Key diagnostic signals include the pyrrolic NH proton (~δ 12.5 ppm, broad singlet) and the methyl ester group (δ 3.7–4.3 ppm, quartet for ethyl esters; singlet for methyl esters). Aromatic protons from the phenyl substituent appear as multiplets at δ 7.2–7.6 ppm .
  • ESI-MS : The molecular ion peak ([M+H]⁺) is observed at m/z corresponding to the molecular formula (e.g., C₁₂H₁₁NO₂: 201.08 g/mol). Fragmentation patterns confirm substituent positions, such as loss of CO₂Me (-60 Da) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed spectroscopic results)?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. For instance, DFT calculations (B3LYP/6-311++G(d,p)) may predict NMR chemical shifts in the gas phase, while experimental data reflect solvation. To address this:

  • Use implicit solvent models (e.g., PCM for DMSO) during DFT optimization .
  • Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches .
  • Validate computational protocols against high-resolution crystallographic data (e.g., C—H···O interactions in crystal packing) .

Q. What are the best practices for crystallographic analysis of this compound derivatives?

Methodological Answer:

  • Data Collection : Use a Bruker Kappa APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Correct for absorption using multi-scan methods (e.g., SADABS) .
  • Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by refinement with SHELXL (full-matrix least-squares on ) .
  • Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence (R₁ < 0.05 for I > 2σ(I)). Use PLATON to analyze hydrogen-bonding networks (e.g., C—H···O interactions) .

Q. How can conceptual DFT guide the design of this compound derivatives with enhanced electronic properties?

Methodological Answer:

  • Calculate global reactivity descriptors:
  • Electronegativity (χ) : Predicts electrophilicity; lower χ values favor nucleophilic attack.
  • Hardness (η) : Higher η indicates kinetic stability.
    • Use Fukui functions (f⁺, f⁻) to map nucleophilic/electrophilic sites. For example, the pyrrole nitrogen often acts as a nucleophilic center (f⁻ > 0.3) .
    • Pair DFT results (B3LYP/def2-TZVP) with experimental UV-Vis spectra to correlate HOMO-LUMO gaps with absorption maxima .

Q. What methodologies are effective in analyzing hydrogen-bonding patterns and supramolecular assembly in crystals of this compound?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric C—H···O interactions) using Etter’s rules. For example, the carbonyl oxygen often participates in C—H···O bonds (d ≈ 2.8 Å, ∠ ≈ 150°) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···O vs. H···H interactions) using CrystalExplorer. This reveals dominant packing forces (e.g., π-π stacking vs. H-bonding) .

Q. How can researchers validate the accuracy of crystal structure determinations for novel derivatives?

Methodological Answer:

  • Cross-validate with independent datasets: Collect data from multiple crystals to check for reproducibility (e.g., unit cell parameters within ±0.5%) .
  • Use the CCDC validation tool to flag outliers in bond distances/angles (e.g., C=O bonds should be 1.20–1.23 Å) .
  • Compare experimental and simulated PXRD patterns to confirm phase purity .

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